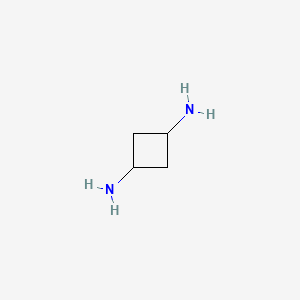

Cyclobutane-1,3-diamine

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

cyclobutane-1,3-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10N2/c5-3-1-4(6)2-3/h3-4H,1-2,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYLSVYARXBFEKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80621636 | |

| Record name | Cyclobutane-1,3-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80621636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

86.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91301-66-5 | |

| Record name | Cyclobutane-1,3-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80621636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Access to Cyclobutane 1,3 Diamine Scaffolds

Established Synthetic Routes for Cyclobutane-1,3-diamine and its Derivatives

Reductive Amination Strategies

Reductive amination represents a direct and widely utilized method for the synthesis of amines from carbonyl compounds. libretexts.orgorganic-chemistry.org In the context of this compound synthesis, this strategy typically involves the conversion of a cyclobutane-1,3-dione (B95015) precursor. The process begins with the reaction of the dione (B5365651) with an amine source, such as ammonia (B1221849) or a primary amine, to form an intermediate imine or enamine. This intermediate is then reduced in situ to the corresponding diamine.

A common approach involves the hydrogenation of 2,2,4,4-tetramethylcyclobutanedione, which requires specific catalysts like palladium or platinum under high-pressure conditions to yield 2,2,4,4-tetramethylthis compound. vulcanchem.com The choice of reducing agent is critical for the success of the reaction. While various reducing agents can be employed, sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) are often preferred due to their selectivity for reducing the imine in the presence of the initial ketone or aldehyde. masterorganicchemistry.com The mechanism involves the formation of an imine, which is then activated by coordination or protonation, followed by hydride transfer from a suitable donor. acsgcipr.org

Key variables that must be controlled for optimal yield and purity include temperature, pressure, and catalyst loading. vulcanchem.com For instance, in the synthesis of related diamine dihydrochloride (B599025) salts, HCl-mediated deprotection of tert-butyl carbamate (B1207046) intermediates can achieve yields greater than 95% under controlled acidic conditions, with the temperature optimized between 0–25°C.

Cyclization of Pre-functionalized Cyclobutane (B1203170) Precursors

The formation of this compound can also be achieved through the cyclization of acyclic precursors that are already functionalized with the necessary amine or precursor functional groups. This approach often involves intramolecular reactions to form the four-membered ring.

One such strategy involves the use of pre-functionalized cyclobutane precursors where impurities can arise from incomplete ring closure, necessitating purification by recrystallization or chromatography. A copper-catalyzed radical cascade reaction of simple cyclobutanes with N-fluorobenzenesulfonimide (NFSI) as both the oxidant and nitrogen source has been developed for the synthesis of 1,3-diaminocyclobutene derivatives. rsc.org This method involves the highly selective cleavage of C-H bonds and the formation of C-N bonds. rsc.org

Classical Malonate Alkylation Chemistry for Cyclobutane Ring Construction

The malonic ester synthesis is a venerable and versatile method for the formation of carboxylic acids. libretexts.org This classical chemical strategy can be adapted for the construction of cyclobutane rings, which can then be further functionalized to yield cyclobutane-1,3-diamines. acs.orgnih.gov The synthesis of cyclobutane-1,3-dicarboxylic acid, a precursor to the diamine, has been a subject of study for over a century, with many early reported syntheses later found to be erroneous. okstate.edu

The process typically begins with diethyl malonate, which is easily deprotonated to form a stable enolate. libretexts.org This nucleophilic enolate can then react with a suitable di-electrophile, such as a 1,3-dihalopropane, in an intramolecular fashion to construct the cyclobutane ring. libretexts.orgchemicalnote.com For example, treating 1,4-dibromobutane (B41627) with diethyl malonate in the presence of two equivalents of sodium ethoxide base leads to an intramolecular alkylation to form a cyclic product. libretexts.org Subsequent hydrolysis and decarboxylation yield the corresponding cycloalkanecarboxylic acid. libretexts.org This method has been successfully used to prepare three-, four-, five-, and six-membered rings. libretexts.org

Specifically for cyclobutane ring formation, the condensation of trimethylene dibromide with sodio malonic ester has been studied to improve the yield of the resulting diethyl cyclobutanedicarboxylate. unina.it The resulting cyclobutane-1,3-dicarboxylic acid can then be converted to this compound through standard functional group transformations, such as the Curtius or Hofmann rearrangement. A novel renewable building block, (1α,2α,3β,4β)-2,4-di(furan-2-yl)cyclobutane-1,3-dicarboxylic acid (CBDA-5), was synthesized from furfural (B47365) via a process that included a Knoevenagel condensation with malonic acid. acs.org

| Starting Materials | Reagents | Product | Yield |

| Diethyl malonate, 1,3-Dihalopropane | Sodium ethoxide | Diethyl cyclobutane-1,3-dicarboxylate | Variable |

| Trimethylene dibromide, Diethyl malonate | Sodium ethoxide | Diethyl cyclobutane-1,3-dicarboxylate | up to 60-65% unina.it |

| Furfural, Malonic acid | Knoevenagel condensation | (1α,2α,3β,4β)-2,4-di(furan-2-yl)cyclobutane-1,3-dicarboxylic acid | Not specified |

[2+2] Cycloaddition Reactions

[2+2] cycloaddition reactions are powerful tools for the direct construction of cyclobutane rings from two unsaturated components. acs.org This approach is particularly valuable for accessing a wide range of substituted cyclobutane scaffolds.

A notable method for synthesizing 1,3-substituted cyclobutanes is the [2+2] cycloaddition of terminal alkenes with allenoates. nih.govorganic-chemistry.orgacs.org This process offers a rapid and high-yield route to these valuable structures under simple and robust reaction conditions. nih.govorganic-chemistry.org The reaction is often promoted by a Lewis acid, such as EtAlCl2, and tolerates a variety of terminal alkenes, including both unactivated and styrene (B11656) derivatives. organic-chemistry.org An important aspect of this method is the superior reactivity of phenyl 2,3-butadienoate compared to its alkyl ester counterparts, which is attributed to its electron-withdrawing nature. organic-chemistry.org This methodology is scalable to gram quantities, making it practical for significant synthetic endeavors. organic-chemistry.org

The versatility of the resulting cyclobutane products is enhanced by the potential for further functionalization through reactions like hydrogenation and conjugate addition. organic-chemistry.org While the reaction shows some limitations with substrates containing Lewis-basic heteroatoms, functional groups can often be introduced after the cycloaddition step. organic-chemistry.org

| Alkene | Allenoate | Catalyst | Yield |

| Various terminal alkenes | Phenyl 2,3-butadienoate | EtAlCl₂ | Good to high organic-chemistry.org |

| Styrene derivatives | Phenyl 2,3-butadienoate | EtAlCl₂ | Good to high organic-chemistry.org |

Photochemical [2+2] cycloadditions represent a classic and highly effective method for synthesizing cyclobutane rings. acs.org This reaction involves the excitation of an alkene to an excited state, which then reacts with a ground-state alkene to form a diradical intermediate that closes to the cyclobutane product. wikipedia.org Historically, the first [2+2] photocycloaddition was the dimerization of thymoquinone, discovered in 1877. acs.org

A major challenge in photochemical [2+2] cycloadditions is controlling the stereochemistry of the newly formed cyclobutane ring. nih.gov Significant progress has been made in achieving high levels of stereocontrol through various strategies. One approach involves the use of chiral templates or auxiliaries. rsc.org For example, chiral hydrogen-bonding templates can shield one face of a reactant, directing the approach of the other reactant and leading to high enantioselectivity. nih.govmdpi.com The photodimerization of cinnamic acid derivatives using chiral Evans oxazolidinones as auxiliaries has been shown to produce functionalized cyclobutanes with up to 99% enantiomeric excess after removal of the auxiliary. rsc.org

Another strategy for stereocontrol is the use of transition metal catalysts, particularly copper(I) salts, which can facilitate [2+2] cycloadditions, often with irradiation at 254 nm. acs.orgresearchgate.net Visible light photocatalysis, using catalysts such as Ru(bipy)3Cl2, has also emerged as a powerful tool for promoting [2+2] enone cycloadditions with excellent diastereoselectivity. organic-chemistry.org The mechanism is proposed to involve a photogenerated Ru(bipy)3+ complex that promotes a one-electron reduction of the enone, leading to a radical anion that undergoes cycloaddition. organic-chemistry.org Solid-state photochemical [2+2] cycloadditions have also been shown to produce stereoisomers of cyclobutane derivatives in quantitative yields by controlling the orientation of the monomers in the crystal lattice. researchgate.net

| Reaction Type | Catalyst/Condition | Stereocontrol Method | Outcome |

| Enone-alkene cycloaddition | Visible light, Ru(bipy)₃Cl₂ | Photocatalyst | Excellent diastereoselectivity organic-chemistry.org |

| Cinnamic acid dimerization | UV light | Chiral auxiliary (Evans oxazolidinone) | High enantioselectivity rsc.org |

| Isoquinolone-alkene cycloaddition | Low temperature | Chiral hydrogen-bonding template | Excellent regio-, diastereo-, and enantioselectivity nih.govmdpi.com |

| Dimerization of dicyclopentadiene (B1670491) derivative | UV light | Tethering of monomers | Exclusive formation of cis-anti-cis products acs.org |

Copper-Catalyzed Radical Cascade Reactions for Cyclobutene (B1205218) Derivatives from Cyclobutanes

A novel and efficient strategy for the synthesis of highly functionalized cyclobutene derivatives directly from simple cyclobutanes has been developed utilizing a copper-catalyzed radical cascade reaction. nih.govrsc.orgresearchgate.net This methodology is significant as it allows for the simultaneous introduction of multiple functional groups onto the cyclobutane skeleton, a transformation not readily achieved through previous methods. rsc.org

The reaction employs a copper catalyst, with N-fluorobenzenesulfonimide (NFSI) acting as an oxidant. nih.govrsc.org This system facilitates a radical cascade process that involves the cleavage of four or five C-H bonds and the subsequent formation of new carbon-nitrogen, carbon-sulfur, or carbon-bromine bonds. nih.govrsc.org This approach has been successfully used to synthesize a variety of diaminated, disulfonylated, and tribrominated cyclobutene derivatives under mild conditions and in good yields. nih.govrsc.org The proposed mechanism involves a benzylic hydrogen atom abstraction, followed by β-H elimination, radical addition, and allylic hydrogen atom abstraction/functionalization. rsc.org

Table 1: Examples of Copper-Catalyzed Radical Cascade Reactions

| Starting Material | Reagents | Product | Yield |

|---|---|---|---|

| Cyclobutane | NFSI, CuBr | 1,3-Diaminocyclobutene derivative | Good |

| Cyclobutane | NFSI, Ar₂SO₂Na, Cu(CH₃CN)₄PF₆, BC | 1,3-Disulfonylcyclobutene derivative | Good |

Data sourced from multiple studies on copper-catalyzed reactions of cyclobutanes. nih.govrsc.org

Ring Contraction Reactions for Cyclobutane Derivatives

Ring contraction reactions offer a valuable synthetic route to cyclobutane derivatives from larger, more readily accessible cyclic precursors. acs.orgwikipedia.orgrsc.org These reactions can proceed through various mechanisms, including those involving anionic, cationic, or carbenoid intermediates. wikipedia.org

One notable method involves the stereoselective synthesis of substituted cyclobutanes from pyrrolidines using iodonitrene chemistry. acs.orgchemistryviews.org This reaction, which proceeds via a proposed 1,4-biradical intermediate, demonstrates good functional group compatibility and high stereoselectivity, transferring the stereochemical information from the starting pyrrolidine (B122466) to the cyclobutane product. acs.org Another significant ring contraction method is the Wolff rearrangement, which has been utilized in the enantioselective synthesis of cyclobutanes. rsc.org

The Favorskii rearrangement, a well-known ring contraction of cyclic α-halo ketones, can also be employed to synthesize cyclobutane carboxylic acid derivatives from corresponding cyclopentanone (B42830) precursors. wikipedia.org Cationic rearrangements, such as pinacol-type rearrangements, provide another avenue for ring contraction, driven by the migration of an endocyclic bond to a carbocation center. wikipedia.org

Stereoselective Approaches to Cyclobutane Amino Alcohol and Diamine Derivatives

The stereoselective synthesis of cyclobutane amino alcohols and diamines is of significant interest due to the presence of these motifs in natural products and their application as ligands in metal catalysis. researchgate.netmdpi.com Efficient and versatile methodologies have been developed for the preparation of enantiomerically pure cis- and trans-1,2- and cis-1,3-difunctionalized cyclobutane derivatives. mdpi.com

A common strategy involves starting from a chiral half-ester, which serves as a precursor to both cis- and trans-β-amino acids. mdpi.com These amino acids can then be transformed into the desired 1,3-amino alcohols and 1,3-diamines through selective functional group manipulations. mdpi.com For instance, reduction of a methyl ester precursor can yield an alcohol, which can be further converted to a diamine. mdpi.com These stereoselective syntheses are crucial for accessing specific stereoisomers for applications in organocatalysis and as building blocks for bioactive molecules. researchgate.netmdpi.com

Diastereoselective and Enantioselective Synthesis of this compound and its Stereoisomers

The synthesis of specific diastereomers and enantiomers of this compound is critical for its application in various fields, including medicinal chemistry and materials science. lifechemicals.com The rigid and strained nature of the cyclobutane ring imparts unique conformational properties to molecules containing this scaffold. lifechemicals.com

Preparation of cis- and trans-Configurations of this compound

The preparation of both cis- and trans-cyclobutane-1,3-diamine has been achieved through various synthetic routes. One approach involves the degradation of the corresponding cis- and trans-1,2-cyclobutanedicarboxylic acids. acs.org Additionally, diastereoselective syntheses have been developed to favor the formation of one isomer over the other. For example, the cycloaddition of bicyclo[1.1.0]butanes with dienophiles can lead to the diastereoselective formation of cyclobutane derivatives containing cis-1,3-heteroatom substitutions after subsequent bond cleavage. rsc.org The stereochemical outcome of these reactions is often influenced by the reaction conditions and the nature of the substrates and catalysts used.

Chiral Synthesis via Asymmetric Induction Methods

Asymmetric induction is a powerful strategy for the synthesis of chiral molecules, where a chiral auxiliary or reagent directs the stereochemical outcome of a reaction. kashanu.ac.ir This approach has been applied to the synthesis of chiral cyclobutane derivatives. For instance, the use of chiral auxiliaries, such as Evans oxazolidinones, during the functionalization of a cyclobutane precursor can lead to high enantiomeric excess.

Another example of asymmetric induction is observed in aldol (B89426) reactions where a chiral aldehyde reacts with a boron enolate. The inherent chirality of the starting material influences the formation of new stereogenic centers, a concept known as double asymmetric induction. kashanu.ac.ir This method allows for the highly selective formation of one diastereomer over the other.

Enantioselective Stoichiometric [2+2] Cycloadditions

Enantioselective [2+2] cycloaddition reactions are a cornerstone for the synthesis of chiral cyclobutanes and cyclobutenes. nih.govnih.gov These reactions have seen significant advancements, particularly in the development of catalytic variants that provide access to a wide array of enantiomerically enriched structures. nih.gov

Stoichiometric [2+2] cycloadditions often employ chiral auxiliaries to control the stereochemistry of the cycloaddition process. nih.gov Photochemical [2+2] cycloadditions, ketene (B1206846) cycloadditions, and Diels-Alder reactions are among the most efficient routes to cyclobutane and cyclobutanone (B123998) derivatives. nih.gov In recent years, organocatalysis has emerged as a powerful tool for enantioselective [2+2] cycloadditions, utilizing chiral catalysts to mediate the formation of the cyclobutane ring with high stereo- and enantioselectivity. nih.govrsc.org For example, iminium-ion mediated [2+2] cycloadditions of enals have been developed to produce optically active cyclobutane derivatives. nih.gov

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Cyclobutane |

| Cyclobutene |

| N-fluorobenzenesulfonimide (NFSI) |

| 1,3-Diaminocyclobutene |

| 1,3-Disulfonylcyclobutene |

| 1,3,3-Tribromocyclobutene |

| Pyrrolidine |

| Cyclobutane carboxylic acid |

| Cyclopentanone |

| cis-1,2-Cyclobutanedicarboxylic acid |

| trans-1,2-Cyclobutanedicarboxylic acid |

| Bicyclo[1.1.0]butane |

| Evans oxazolidinones |

| Boron enolate |

| Ketene |

| Enals |

| Iminium ion |

| 1,3-amino alcohols |

| cis-β-amino acids |

| trans-β-amino acids |

| Chiral half-ester |

| Iodobenzene diacetate |

| Ammonium carbamate |

| Wolff rearrangement |

| Favorskii rearrangement |

| Pinacol-type rearrangement |

Organocatalyzed Enantioselective Routes

Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of chiral cyclobutane derivatives, offering metal-free and environmentally benign alternatives to traditional methods. mdpi.comacademie-sciences.fr A notable strategy involves the desymmetrization of prochiral cyclobutane-1,3-diones.

Researchers have described a chiral phosphoric acid-catalyzed enantioselective condensation of 2,2-disubstituted cyclobutane-1,3-diones with primary amines. acs.orgresearchgate.net This method provides an efficient pathway to construct cyclobutanes containing a quaternary carbon center in good yields and high enantioselectivities. acs.orgresearchgate.net The reaction represents the first catalytic desymmetrizing carbonyl-amine condensation applied to a prochiral cyclobutane-1,3-dione. acs.org Zeng and coworkers utilized this approach to couple 2,2-disubstituted cyclobutane-1,3-diones with primary amines, catalyzed by a chiral phosphoric acid, to assemble quaternary carbon-containing cyclobutenes. researchgate.net

Another organocatalytic approach is the desymmetrization of 3-substituted cyclobutanones via aldol reactions. Frongia and Piras achieved this using an N-phenylsulfonyl-(S)-proline catalyst, which afforded 2,3-functionalized cyclobutanones with excellent control over both diastereo- and enantioselectivity. mdpi.com Furthermore, 1,3-diamine-derived molecules have been designed and synthesized to act as organocatalysts themselves. nii.ac.jp These catalysts, which feature a 1,3-relationship between a primary and a tertiary amine, have proven effective in asymmetric Mannich reactions of ketones, indicating their potential for constructing complex chiral molecules. nii.ac.jp

| Catalyst Type | Substrate | Reaction Type | Key Feature |

| Chiral Phosphoric Acid | 2,2-disubstituted cyclobutane-1,3-diones | Carbonyl-amine condensation | Catalytic desymmetrization to form quaternary carbon centers. acs.orgresearchgate.net |

| Proline Derivatives (e.g., N-phenylsulfonyl-(S)-proline) | 3-substituted cyclobutanones | Aldol reaction | Enantio- and diastereoselective desymmetrization. mdpi.com |

| 1,3-Diamine Derivatives | Ketones and Imines | Mannich reaction | Cooperative action of primary and tertiary amines in catalysis. nii.ac.jp |

Chiral Auxiliaries in Cyclobutane Functionalization

Chiral auxiliaries are a cornerstone of asymmetric synthesis, enabling precise stereochemical control during the formation and functionalization of cyclobutane rings. numberanalytics.comnih.gov These auxiliaries are temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction, after which they can be cleaved to yield the enantiomerically enriched product. numberanalytics.com

A prominent application of this strategy is in [2+2] cycloaddition reactions to form the cyclobutane core. numberanalytics.comnih.gov For instance, the stereochemistry of a fused cyclobutanone has been controlled by introducing a dioxolane chiral auxiliary into the starting material, leading to the chiral scaffold with greater than 95% diastereomeric excess. mdpi.comnih.gov Evans oxazolidinones represent another class of highly effective chiral auxiliaries. unimi.it Their use in the [2+2] photodimerization of cinnamic acid derivatives facilitates a stereoselective light-driven cyclization, affording a functionalized cyclobutane ring with up to 99% enantiocontrol after the auxiliary is removed. unimi.it This methodology has been successfully translated to continuous-flow photoreactors, enhancing the efficiency and productivity of the synthesis. unimi.it

The versatility of chiral auxiliaries extends to various reaction types beyond cycloadditions. They can be employed to direct the stereoselective functionalization of pre-existing cyclobutane scaffolds. acs.orgthieme-connect.com For example, enantiomerically pure 1,3-diamines and 1,3-amino alcohols have been prepared from β-amino acid derivatives that were, in turn, derived from a chiral half-ester precursor. nih.gov The strategic use of chiral auxiliaries allows for the predictable and controlled synthesis of complex cyclobutane molecules with specific stereochemistry. numberanalytics.com

Diastereodivergent Synthesis from Chiral Precursors

Diastereodivergent synthesis provides a powerful and efficient strategy for accessing multiple stereoisomers of a target molecule from a single chiral starting material. This approach is particularly valuable for creating libraries of stereochemically diverse compounds for applications in drug discovery and materials science.

An efficient and diastereodivergent synthesis of chiral cyclobutane-containing 1,3-amino alcohols and 1,3-diamines has been achieved starting from a common chiral precursor. researchgate.netresearchgate.net This methodology allows for the controlled formation of different diastereomers by varying reaction conditions or reagents. A similar stereodivergent route has been developed for orthogonally protected cyclobutane-1,2-diamines, also starting from a common chiral half-ester. acs.org This orthogonal protection scheme is crucial as it permits the chemoselective manipulation of the two amino groups independently in subsequent synthetic steps. acs.org

The synthesis of cis- and trans-γ-cyclobutane amino acids has been accomplished through methods that allow for the separation of diastereoisomers. mdpi.com The non-destructive cleavage of a chiral auxiliary via hydrolysis or aminolysis provides an effective route to both enantiomers of the N-protected derivatives. mdpi.com This strategic approach, which combines the use of a single chiral precursor with selective transformations, minimizes synthetic steps and maximizes molecular diversity, providing access to a range of enantiomerically pure cis- and trans-1,2- and cis-1,3-difunctionalized cyclobutane rings. nih.gov

Regioselective Manipulation of Functional Groups for Derivative Synthesis

The synthesis of diverse this compound derivatives often relies on the regioselective manipulation of functional groups on a pre-formed cyclobutane scaffold. researchgate.netdokumen.pub This approach allows for the introduction of various substituents at specific positions, providing a straightforward route to a wide array of analogues from a common intermediate. researchgate.net

Starting from chiral cyclobutane-containing 1,3-amino alcohols and 1,3-diamines, regioselective transformations can be performed to yield derivatives such as thioureas. researchgate.net The ability to selectively protect and deprotect functional groups is key to this strategy. For instance, the use of orthogonal protecting groups on diamine precursors allows for the chemoselective modification of each amino group, enabling targeted synthesis. acs.org

Ring expansion reactions of functionalized cyclobutanones offer another pathway for derivative synthesis. The catalytic, regioselective ring expansion of arylcyclobutanones using trimethylsilyldiazomethane (B103560) can be tuned by the choice of ligand. organic-chemistry.org Scandium catalysts with different ligands can direct the reaction to yield either β-ketosilanes or enolsilanes, both of which can be hydrolyzed to form 2-aryl cyclopentanones. organic-chemistry.org Furthermore, the regioselective aminocarbonylation of cyclobutanols has been demonstrated as a method to synthesize cyclobutanecarboxamides while keeping the cyclobutane core intact, showcasing high functional group tolerance and stereoselectivity. researchgate.net The strategic functionalization of the cyclobutane ring through these regioselective manipulations is essential for building molecular complexity and accessing novel derivatives. libretexts.org

Development of Cyclobutane-Based Fragment Libraries for Synthetic Applications

Fragment-based drug discovery (FBDD) has become a powerful strategy for identifying lead compounds, creating a demand for novel and structurally diverse fragment libraries. nih.govacs.org The cyclobutane scaffold is an attractive, yet underrepresented, three-dimensional (3D) motif for such libraries, offering a rigid framework that can improve the properties of drug candidates. nih.govlifechemicals.com

A focused library of 33 novel 3D cyclobutane fragments has been synthesized, featuring secondary amines, amides, and sulfonamides. nih.gov The synthetic strategy for this library centered on a key 3-azido-cyclobutanone intermediate, which provides access to a range of functionalities with clear vectors for fragment growth. nih.govresearchgate.net The library was designed to maximize shape diversity by including both cis and trans isomers of the ring, while avoiding enantiomers to limit complexity. nih.gov

Another approach to building fragment libraries involves a C(sp³)–H arylation strategy on a cyclobutane core. cam.ac.uk This "inside-out" method was used to generate a virtual collection of 90 all-syn heterobicyclic fragments. These fragments were shown to possess enhanced three-dimensionality and favorable fragment-like properties compared to existing collections. cam.ac.uk The development of these specialized libraries provides valuable tools for FBDD, offering unique 3D shapes that can access new areas of chemical space and potentially lead to novel therapeutics. nih.govcam.ac.uk

Chemical Reactivity and Reaction Mechanisms of Cyclobutane 1,3 Diamine

Influence of the Cyclobutane (B1203170) Ring Strain on Reactivity and Stability

The cyclobutane ring is characterized by significant ring strain, with a strain energy of 26.3 kcal/mol. nih.gov This is considerably higher than that of cyclopentane (B165970) (7.1 kcal/mol) but slightly less than cyclopropane (B1198618) (28.1 kcal/mol). nih.gov This inherent strain is a result of bond angles deviating from the ideal 109.5° for sp³ hybridized carbons to approximately 88° in its puckered conformation. nih.gov This deviation from ideal geometry leads to increased p-character in the C-C bonds and consequently, increased s-character in the C-H bonds. nih.gov

This ring strain significantly influences the reactivity of cyclobutane-1,3-diamine, making it more susceptible to ring-opening reactions compared to less strained cyclic amines. smolecule.com The reactivity of cyclobutane lies between the highly reactive cyclopropane and the relatively inert cyclopentane. ru.nl While cyclopropane readily undergoes reactions with sulfuric acid or bromination, cyclobutane does not, highlighting its intermediate reactivity. ru.nl The strain can be a driving force in reactions where the ring is opened, relieving the steric tension. The stability of the compound is also affected by this strain, for instance, its susceptibility to ring-opening increases under basic conditions (pH > 9).

The puckered, non-planar conformation of the cyclobutane ring in this compound derivatives provides a rigid framework that positions the two amine groups in specific spatial arrangements. vulcanchem.com This conformational rigidity can be advantageous in various applications, such as drug design, by limiting the number of possible conformations a molecule can adopt. nih.gov

Reactivity of Amino Groups

The two primary amino groups at the 1 and 3 positions are the primary sites of reactivity in this compound. These groups exhibit typical nucleophilic character and can participate in a variety of chemical transformations.

Oxidation Reactions to Nitro or Nitroso Derivatives

The amino groups of this compound can be oxidized to form the corresponding nitro or nitroso derivatives. Common oxidizing agents used for this transformation include potassium permanganate (B83412) and hydrogen peroxide. The specific product formed, whether a nitro or nitroso compound, depends on the reaction conditions and the strength of the oxidizing agent employed. For instance, oxidation can lead to the formation of nitrocyclobutane (B1338332) derivatives.

Reduction Reactions to Form Different Cyclobutane Derivatives

While the amino groups themselves are already in a reduced state, the term "reduction" in the context of this compound typically refers to the reduction of other functional groups that may be present on the cyclobutane ring or have been introduced through other reactions. However, if the amino groups were to be converted to other functionalities (e.g., imines), these could then be reduced. More commonly, the compound itself can be derived from the reduction of other cyclobutane derivatives. For example, chiral 1,3-diamines can be prepared by the reduction of corresponding amides using strong reducing agents like lithium aluminum hydride (LAH). mdpi.com

Substitution Reactions with Electrophiles

The nucleophilic amino groups of this compound readily undergo substitution reactions with a variety of electrophiles. These reactions are fundamental to the use of this compound as a building block in organic synthesis. Common electrophiles include alkyl halides and acyl chlorides. Reaction with these electrophiles leads to the formation of N-alkyl or N-acyl cyclobutane derivatives, respectively. This type of reaction is a key step in the synthesis of more complex molecules and polymers.

Mechanism of Action and Interaction with Molecular Targets

The biological activity and mechanism of action of this compound and its derivatives are closely linked to the specific spatial arrangement of the amino groups, which allows for precise interactions with molecular targets such as enzymes and receptors. smolecule.com The amino groups can form hydrogen bonds and electrostatic interactions with the target molecules, thereby influencing their activity and function.

The puckered conformation of the cyclobutane ring plays a crucial role in these interactions. For example, in inhibitors of the JAK family of enzymes, the cis-1,3-cyclobutane diamine linker allows the sulfonamide NH to form hydrogen bonds with specific arginine and asparagine residues of JAK1. nih.govru.nl The trans-isomer shows less favorable activity because this optimal interaction cannot be fully achieved. nih.govru.nl This highlights how the rigid cyclobutane scaffold directs the pharmacophoric groups into specific orientations for optimal binding. ru.nl

Derivatives of this compound have been shown to interact with various biological targets:

Enzymes: It has been found to interact with proteases and kinases, such as the hepatitis C virus NS3/4A protease, enhancing their potency and selectivity. smolecule.com

Proteins: The compound can alter protein conformation and function by binding to specific sites. For instance, it has been investigated as a component of small-molecule inhibitors of the KEAP1/NRF2 protein-protein interaction, which is a key target in neurodegenerative diseases. ru.nl

Mechanistic Studies of Cycloaddition Reactions Involving this compound

While this compound itself is typically the product of other reactions rather than a starting material for cycloadditions, the synthesis of the cyclobutane ring often involves cycloaddition reactions. nih.gov Mechanistic studies of these reactions provide insight into the formation of the strained four-membered ring.

A notable strategy for synthesizing cis-cyclobutyl diamines involves a Lewis acid-catalyzed cycloaddition of bicyclo[1.1.0]butane (BCB) ketones with triazinanes to yield 2,4-diazabicyclo[4.1.1]octanes (aza-BCOs). chemrxiv.org Mechanistic studies indicate this reaction proceeds via a stepwise (2+2+3) pathway rather than a concerted (4+3) cycloaddition. chemrxiv.org A subsequent acidic treatment of the aza-BCOs efficiently cleaves the aminal moiety to afford the desired cis-cyclobutyl diamines. chemrxiv.org

The stereochemistry of the resulting cyclobutane is a critical aspect of these reactions. For example, the reaction of N-vinylcarbazole with dialkyl dicyanofumarate, a type of [2+2] cycloaddition, yields a mixture of four diastereoisomers of the corresponding cyclobutane, indicating a stepwise reaction mechanism. beilstein-journals.org

The development of new synthetic methods, including photocatalytic [2+2] cycloadditions and cycloeliminations, continues to provide access to a variety of functionalized cyclobutanes. uni-regensburg.de Mechanistic investigations of these reactions, often employing computational methods, are crucial for understanding the reaction pathways and controlling the stereochemical outcome. scispace.comacs.org

C-H Activation and Functionalization Strategies

Direct functionalization of C-H bonds on the cyclobutane scaffold provides an efficient route to substituted derivatives, avoiding the need for pre-functionalized starting materials. Various catalytic systems have been developed to achieve site-selective functionalization of the cyclobutane ring.

One prominent strategy involves intermolecular C-H insertion reactions mediated by rhodium-bound carbenes. nih.gov By carefully selecting the rhodium catalyst, it is possible to control the site of functionalization. This approach allows for the creation of chiral 1,1-disubstituted and cis-1,3-disubstituted cyclobutanes, providing access to novel chemical structures. nih.gov For example, the use of specific rhodium catalysts can direct the insertion of aryl diazoacetates into the C-H bonds at the C1 or C3 positions of substituted cyclobutanes. nih.gov

Another powerful method utilizes directing groups to guide a catalyst to a specific C-H bond. The carboxylic acid group has been employed as a latent directing group for C-H functionalization. acs.org In a process leveraging a palladium (II/IV) catalytic cycle, cyclobutane carboxylic acids, coupled with directing groups like 8-aminoquinoline (B160924) or o-thioanisidine, can undergo arylation at the sp³ C-H bonds. acs.org More recent advancements have identified ligand classes, such as quinuclidine-pyridones and sulfonamide-pyridones, that enable the transannular γ-methylene C-H arylation of cyclobutane carboxylic acids with high regioselectivity. nih.gov

Radical cascade reactions also offer a pathway to functionalized cyclobutanes. A copper-catalyzed system using N-fluorobenzenesulfonimide (NFSI) can achieve the dehydrogenative amination of simple cyclobutanes. rsc.org This process involves the highly selective cleavage of multiple C-H bonds and the formation of new carbon-nitrogen bonds, leading directly to highly functionalized 1,3-diaminocyclobutene derivatives. rsc.org

Table 1: C-H Activation and Functionalization Strategies for Cyclobutane Scaffolds

| Strategy | Catalyst/Reagents | Substrate Type | Product Type | Ref |

|---|---|---|---|---|

| Intermolecular C-H Insertion | Rhodium(II) catalysts (e.g., Rh₂(S-TCPTAD)₄) / Diazo compounds | Substituted cyclobutanes | 1,1- and 1,3-disubstituted cyclobutanes | nih.gov |

| Directed C-H Arylation | Palladium catalysts / Directing groups (e.g., 8-aminoquinoline) | Cyclobutane carboxylic acids | γ-arylated cyclobutane carboxylic acids | acs.orgnih.gov |

| Radical Cascade Amination | Copper bromide (CuBr) / N-fluorobenzenesulfonimide (NFSI) | Substituted cyclobutanes | 1,3-diaminocyclobutene derivatives | rsc.org |

Ring Opening and Rearrangement Processes

The significant ring strain of the cyclobutane core makes it susceptible to reactions that lead to either ring-opening or skeletal rearrangement, often resulting in more stable five- or six-membered rings or acyclic structures. smolecule.com

While the saturated cyclobutane ring is thermally stable, derivatives such as cyclobutenes can undergo electrocyclic reactions. masterorganicchemistry.com For instance, 1,3-diaminocyclobutene, which can be synthesized from cyclobutane, has been observed to undergo a retro-4π-electrocyclization under reaction conditions, opening to form an E-1,3-diamino-1,3-diene. rsc.org This process relieves ring strain by converting a sigma bond within the ring into a pi bond in an acyclic diene system. rsc.orgmasterorganicchemistry.com

Strain-Release/Rearrangement Cascade (SRRC) reactions represent another important class of transformations. rsc.org These processes leverage the release of ring strain to drive subsequent rearrangements. A photoredox-catalyzed strain-release addition of a radical to a bicyclo[1.1.0]butane (BCB), a highly strained cyclobutane relative, can produce a cyclobutyl radical intermediate. This intermediate can then undergo a researchgate.netresearchgate.net-rearrangement to yield highly substituted cyclobutane products. rsc.org Similarly, divinyl cyclobutanes are known to undergo Cope rearrangements, a type of researchgate.netresearchgate.net-sigmatropic rearrangement, although often requiring high temperatures. nih.gov

Ring contraction from larger rings is a synthetic strategy to produce cyclobutanes. The stereospecific contraction of pyrrolidines to cyclobutanes can occur through the generation of a 1,1-diazene intermediate, which extrudes nitrogen to form a 1,4-biradical that rapidly cyclizes. acs.org This method highlights the intricate relationship between different ring systems and the potential for rearrangement to access the strained four-membered ring. acs.org

Table 2: Ring Opening and Rearrangement Reactions of Cyclobutane Derivatives

| Reaction Type | Starting Material | Key Intermediate/Process | Product | Ref |

|---|---|---|---|---|

| Retro-Electrocyclization | 1,3-Diaminocyclobutene | Retro-4π-electrocyclization | E-1,3-diamino-1,3-diene | rsc.org |

| Strain-Release/Rearrangement | Bicyclo[1.1.0]butane / Radical | α-ester radical / researchgate.netresearchgate.net-rearrangement | 1,1,3-Trisubstituted cyclobutane | rsc.org |

| Cope Rearrangement | Divinyl cyclobutane | researchgate.netresearchgate.net-Sigmatropic rearrangement | Cyclooctadiene derivative | nih.gov |

| Ring Contraction | Substituted pyrrolidine (B122466) | 1,1-Diazene / 1,4-biradical | Substituted cyclobutane | acs.org |

Coordination Chemistry and Catalytic Applications of Cyclobutane 1,3 Diamine

Cyclobutane-1,3-diamine as a Ligand in Metal Coordination Chemistry

The presence of two amino groups at the 1 and 3 positions of the cyclobutane (B1203170) ring allows this compound to act as a bidentate ligand, forming stable complexes with a range of metal ions. The rigid and puckered nature of the cyclobutane ring imparts specific geometric constraints on the resulting metal complexes, influencing their reactivity and properties.

Formation of Complexes with Transition Metals (e.g., Rh, Pt, Co(II), Ni(II), Cu(II), Zn(II))

This compound and its derivatives readily form coordination complexes with various transition metals. For instance, it is utilized as a ligand in coordination chemistry to form complexes with rhodium (Rh) and platinum (Pt) for catalytic studies. Additionally, novel Schiff base ligands incorporating a cyclobutane ring have been used to prepare mononuclear complexes with cobalt(II), copper(II), nickel(II), and zinc(II). These complexes typically exhibit a 1:2 metal-to-ligand ratio. The formation of such complexes has been confirmed through various analytical techniques, including elemental analysis, spectroscopy, and magnetic susceptibility measurements.

Mixed ligand complexes of Co(II), Ni(II), Cu(II), and Zn(II) have also been synthesized using ligands derived from this compound, demonstrating the versatility of this scaffold in coordination chemistry. The resulting complexes have been characterized by a variety of methods, confirming the coordination of the this compound derivative to the metal centers.

Steric Hindrance and Electron Density Effects in Coordination

The puckered conformation of the cyclobutane ring in its complexes minimizes steric strain. This puckering, with C-C-C bond angles around 88.7° and dihedral C-C-C-C angles of approximately 17.1°, influences the geometry of the coordination sphere. The steric hindrance imposed by the ligand framework can affect the access of other molecules, such as water, to the metal center, which in turn can impact properties like the hydration number and water exchange rates in aqua complexes.

Furthermore, the electron density at the nitrogen donor atoms of this compound influences the strength of the metal-ligand bond. Modifications to the ligand, such as the introduction of different substituents, can alter this electron density and, consequently, the stability and reactivity of the resulting metal complexes.

Complex Geometry and Ligand Field Theory

The coordination of this compound to a metal ion, such as Fe(III), can result in a distorted octahedral geometry. In such complexes, the metal ion is coordinated by the nitrogen atoms of the diamine and other donor atoms from co-ligands. The bond angles within the coordination sphere often deviate from the ideal values for a perfect octahedron due to the constraints imposed by the cyclobutane ring. For example, in one Fe(III) complex, the trans angles show significant deviation from linearity.

According to Ligand Field Theory, the interaction between the metal d-orbitals and the ligand orbitals leads to a splitting of the d-orbital energies. In an octahedral field, the d-orbitals split into two sets of different energies, the t₂g and e_g sets. The magnitude of this splitting (Δo) is influenced by the nature of the ligand. The arrangement of the donor atoms in this compound complexes can affect this splitting. For instance, longer spacers in related diamine ligands can lead to a more octahedral-like arrangement of the donor set, which can stabilize lower oxidation states of the metal ion due to ligand field effects. The geometry of the complex and the resulting d-orbital splitting are crucial in determining the magnetic properties and electronic spectra of the complex.

Application in Homogeneous and Heterogeneous Catalysis

The unique structural features of this compound have made it a valuable scaffold in the development of catalysts for both homogeneous and heterogeneous applications. The ability to introduce chirality into the ligand framework has been particularly significant for its use in asymmetric catalysis.

Chiral Ligands in Asymmetric Catalysis

Chiral 1,3-diamines derived from cyclobutane and other cyclic systems are important ligands in asymmetric catalysis. These ligands, when complexed with a metal, can create a chiral environment that directs the stereochemical outcome of a reaction, leading to the preferential formation of one enantiomer over the other.

A notable application of chiral this compound derivatives is in the enantioselective addition of organozinc reagents to aldehydes. Specifically, β-amino amides and N-tosylated diamines derived from a cyclobutane scaffold have been used as chiral ligands in the addition of diethylzinc (B1219324) to benzaldehyde. This reaction produces chiral 1-phenyl-1-propanol.

The stereochemical outcome of this reaction is highly dependent on the structure of the chiral ligand. By carefully designing the substituents on the diamine ligand, it is possible to control the configuration of the resulting alcohol product. For example, in one study, the use of different N-tosylated diamine ligands derived from cyclobutane led to the formation of either the (R)- or (S)-enantiomer of 1-phenyl-1-propanol, with enantiomeric excesses (ee) reaching up to 83%. This demonstrates the tunability of the this compound scaffold for achieving high enantioselectivity in this important carbon-carbon bond-forming reaction. Other chiral diamine ligands have also been successfully employed in this reaction, achieving high yields and enantioselectivities.

Table of Research Findings: Enantioselective Diethylzinc Addition to Benzaldehyde

| Chiral Ligand Type | Product | Enantiomeric Excess (ee) | Reference |

| N-tosylated diamines from cyclobutane | (R)- and (S)-1-phenyl-1-propanol | up to 83% | |

| 3,4-diamino-1,2:5,6-O-isopropylidene-D-mannitol | 1-Phenylpropanol | up to 93% | |

| Pinane-based 1,3-diamines | (R)-1-phenyl-1-propanol | up to 76% | |

| Pinane-based γ-amino alcohols and 1,3-diamine | Chiral 1-aryl-1-propanols | up to 90% | |

| δ-(1-phenethyl)aminoalcohols | Optically active 1-phenylpropanol | 60-85% |

Asymmetric Transfer Hydrogenation of Aryl Ketones

Ruthenium(II) complexes incorporating simple 1,3-diamine ligands have been developed and evaluated as catalysts for the asymmetric transfer hydrogenation (ATH) of aryl ketones. researchgate.net The reactivity of these complexes is influenced by the steric and electronic properties of the diamine ligand. The flexibility of the six-membered chelating ring formed between the 1,3-diamine and the ruthenium center is a key feature of these catalytic systems. researchgate.net

Research has shown that for the reduction of acetophenone, a complex utilizing a specific 1,3-diamine ligand achieved an enantiomeric excess (e.e.) of 56%. researchgate.net The same catalyst demonstrated better stereoselectivity in the reduction of other aryl ketones, such as α-tetralone, yielding an e.e. of 63%. researchgate.net A screening of reaction conditions identified that performing the reaction in aqueous media with sodium formate (B1220265) (HCOONa) as the hydrogen donor proved to be the most effective system for achieving stereocontrol. researchgate.net

Table 1: Asymmetric Transfer Hydrogenation of Aryl Ketones using a Ru(II)-Cyclobutane-1,3-diamine Catalyst System Data sourced from a study on simple 1,3-diamines as ligands in Ruthenium(II) catalysts. researchgate.net

| Substrate | Product | Enantiomeric Excess (e.e.) |

| Acetophenone | 1-Phenylethanol | 56% |

| α-Tetralone | 1,2,3,4-Tetrahydronaphthalen-1-ol | 63% |

Enantioselective Mannich Reactions of Ketones

Catalysts derived from 1,3-diamines have been designed and synthesized for use in asymmetric Mannich reactions involving ketones. nii.ac.jpnih.gov These catalysts, when used in the presence of an acid, effectively promote the reaction to yield Mannich products with high enantioselectivities under mild conditions. nii.ac.jpnih.gov A notable characteristic of this catalytic system is its regioselectivity; in most instances, the carbon-carbon bond formation occurs at the less-substituted α-position of the ketone's carbonyl group. nii.ac.jpnih.gov This selectivity indicates that the catalyst can accommodate ketones with bulky groups while directing the reaction to a specific site. nii.ac.jp

The catalytic activity is believed to stem from the cooperative action of the primary and tertiary amine groups within the 1,3-diamine derivative. nii.ac.jpnih.gov This cooperative mechanism distinguishes the function of these 1,3-diamine catalysts from simpler amine catalysts like pyrrolidine (B122466) or benzylamine, particularly in reactions such as the γ-position-selective Mannich reaction of β-ketophosphonates. nii.ac.jp

Table 2: Enantioselective Mannich Reaction of β-Ketophosphonate with an Imine Based on data for reactions catalyzed by 1,3-diamine derivatives. researchgate.net

| Catalyst System | Time (h) | Yield (%) | Enantiomeric Excess (e.e.) | Diastereomeric Ratio (dr) |

| 1a ·CF3COOH, (PhCHO)POOH | 72 | 99 | 92% | 92:8 |

| 1e ·CF3COOH, (PhCHO)POOH | 48 | 89 | - | 94:6 |

Organocatalysis and Bifunctional Thiourea (B124793) Catalysts Derived from this compound

Novel bifunctional organocatalysts have been synthesized by incorporating a thiourea moiety onto a 1,3-diamine scaffold, often derived from natural products like (+)-camphoric acid. researchgate.net These thiourea-based catalysts are effective in promoting asymmetric reactions by simultaneously activating both the nucleophile and the electrophile through non-covalent interactions. jst.go.jprsc.org The thiourea group acts as a hydrogen-bond donor to activate the electrophile, while the amine functionality on the diamine backbone acts as a Brønsted base to deprotonate the nucleophile. jst.go.jpnih.gov

The catalytic efficacy of these 1,3-diamine-derived bifunctional thioureas has been demonstrated in the asymmetric Michael addition of 1,3-dicarbonyl compounds to trans-β-nitrostyrenes. researchgate.net In these reactions, the catalysts have achieved high yields of up to 98% and enantiomeric excesses reaching 74%, along with high diastereoselectivities (dr up to 93:7). researchgate.net This demonstrates that catalysts built on a 1,3-diamine framework are efficient for organocatalytic transformations. researchgate.net

Role as a Chiral Auxiliary in Organic Transformations

Chiral 1,3-diamine compounds, including this compound, are recognized as crucial building blocks and chiral auxiliaries in synthetic organic chemistry. researchgate.net Their rigid, stereochemically defined structure is foundational for creating more complex chiral ligands and organocatalysts. researchgate.netresearchgate.net The 1,3-diamine motif is present in numerous ligands designed for metal-catalyzed reactions. researchgate.net Unlike their more common 1,2-diamine counterparts, synthetic approaches to 1,3-diamines have been historically more limited, making their development and application an area of significant interest. researchgate.net The use of this compound as a chiral auxiliary allows for the transfer of stereochemical information during a reaction, after which the auxiliary can potentially be cleaved, having guided the formation of a new stereocenter in the target molecule.

Elucidation of Catalytic Mechanisms and Active Sites

The catalytic mechanism of systems employing this compound derivatives is often rooted in bifunctionality and the specific geometry of the active site.

In the enantioselective Mannich reactions , evidence points to a cooperative mechanism involving both the primary and tertiary amine groups of the catalyst. nii.ac.jpnih.gov The primary amine is proposed to react with the ketone substrate to form a chiral enamine intermediate. nii.ac.jp Simultaneously, the tertiary amine group, after being protonated by an acid co-catalyst, acts as a binding site for the electrophilic imine, orienting it for a stereoselective attack by the enamine. nii.ac.jpresearchgate.net This dual activation and organization within the catalytic pocket is responsible for the high enantioselectivity observed.

For bifunctional thiourea organocatalysts , the mechanism involves the thiourea moiety activating the electrophile (e.g., a nitroolefin) through hydrogen bonding. researchgate.netnih.gov Concurrently, the amine group of the 1,3-diamine backbone functions as a Brønsted base, abstracting a proton from the nucleophile (e.g., a 1,3-dicarbonyl compound) to generate a reactive enolate. nih.gov The chiral scaffold holds these two activated species in a specific orientation, facilitating a highly stereocontrolled bond formation.

In asymmetric transfer hydrogenation , the 1,3-diamine acts as a chiral ligand that coordinates with a metal center, typically ruthenium. researchgate.net The resulting complex forms a chiral pocket around the metal's active site. The diamine ligand influences the stereochemical outcome by controlling the facial approach of the substrate to the metal hydride, thereby dictating the configuration of the newly formed stereocenter in the alcohol product. researchgate.net The flexibility of the six-membered chelate ring formed by the 1,3-diamine ligand is crucial for accommodating various substrates and achieving high stereoselectivity. researchgate.net

Medicinal Chemistry and Drug Discovery Applications of Cyclobutane 1,3 Diamine Scaffolds

Cyclobutane-1,3-diamine as a Sterically Constrained Diamine Building Block

This compound serves as a promising, sterically constrained building block in drug discovery. rsc.orgresearchgate.net Its rigid framework offers a significant advantage over more flexible linear diamines by reducing the entropic penalty upon binding to a biological target. This conformational restriction helps to pre-organize the molecule in a bioactive conformation, potentially leading to enhanced potency and selectivity. nih.gov The cyclobutane (B1203170) core allows for the precise spatial arrangement of two amino groups and other substituents, which is crucial for establishing specific interactions with target proteins. nih.gov The synthesis of both cis- and trans- isomers of this compound allows for the exploration of different spatial vectors for substituent placement, further expanding its utility in structure-activity relationship (SAR) studies. rsc.orgresearchgate.net

Applications in Drug Design and Optimization

The unique structural features of this compound have been exploited in the development of a variety of therapeutic agents targeting different disease areas.

Kinase Inhibitor Development (e.g., JAK1 inhibitors, LSD1 inhibitors)

JAK1 Inhibitors: The Janus kinase (JAK) family of enzymes are critical mediators of cytokine signaling and have emerged as important targets for the treatment of autoimmune diseases and cancer. The this compound scaffold has been successfully incorporated into the design of selective JAK1 inhibitors. The rigid nature of the cyclobutane ring helps to position key pharmacophoric elements for optimal interaction with the kinase active site. For instance, the cis-1,3-cyclobutane diamine linker has been shown to confer not only potent inhibitory activity in the low nanomolar range but also excellent selectivity for JAK1 over other JAK family members. This selectivity is attributed to the specific conformation enforced by the cyclobutane ring, which allows for favorable hydrogen bonding interactions with residues in the JAK1 active site.

| Compound Class | Target | Key Structural Feature | Potency/Selectivity |

| Pyrrolopyrimidine-based | JAK1 | cis-1,3-cyclobutane diamine linker | Low nanomolar potency, excellent selectivity for JAK1 |

LSD1 Inhibitors: Lysine-specific demethylase 1 (LSD1) is a key epigenetic regulator and a validated target in oncology. While various scaffolds have been explored for the development of LSD1 inhibitors, including those based on tranylcypromine (B92988) and polyamines, the specific incorporation of the this compound scaffold is not extensively documented in the scientific literature. However, the exploration of novel, conformationally restricted diamine scaffolds like 3,5-diamino-1,2,4-triazoles as reversible LSD1 inhibitors suggests that rigid diamine-containing structures can be effective. rsc.orgresearchgate.net These scaffolds have demonstrated low micromolar potency and good selectivity against other amine oxidases. rsc.org The principle of using a constrained scaffold to orient functional groups for optimal interaction with the LSD1 active site remains a viable strategy, and the this compound core could potentially be utilized in this context in future drug design efforts.

Anticancer Activity and Platinum Complexes

Platinum-based drugs are a cornerstone of cancer chemotherapy. nih.gov The design of novel platinum complexes aims to improve efficacy, overcome resistance, and reduce the side effects associated with established drugs like cisplatin (B142131) and carboplatin. nih.gov this compound has been utilized as a carrier ligand in the development of new platinum(II) and platinum(IV) complexes with promising anticancer activity. The diamine ligand plays a crucial role in the DNA binding and cytotoxic mechanism of these complexes. The steric bulk and conformational rigidity of the cyclobutane ring can influence the rate of aquation, DNA binding kinetics, and the types of DNA adducts formed, all of which can impact the anticancer activity and toxicity profile of the complex.

Research has shown that platinum complexes incorporating cyclobutane-derived diamines can exhibit significant cytotoxicity against various cancer cell lines. For instance, certain platinum(II) complexes with a 3-oxo-cyclobutane-1,1-dicarboxylate leaving group have demonstrated notable anticancer activity. nih.gov

| Platinum Complex Type | Carrier Ligand | Leaving Group | Key Finding |

| Platinum(II) | Diamine | 3-oxo-cyclobutane-1,1-dicarboxylate | Demonstrated significant anticancer activity. nih.gov |

Inhibitors of RORγt

Retinoic acid receptor-related orphan receptor gamma t (RORγt) is a nuclear receptor that plays a critical role in the differentiation of T helper 17 (Th17) cells, which are key drivers of inflammation in various autoimmune diseases. Consequently, RORγt has emerged as an attractive target for the development of novel anti-inflammatory therapies. The cyclobutane scaffold has been incorporated into the design of potent and selective RORγt inverse agonists. The rigid nature of the cyclobutane ring helps to position the key binding motifs in a conformation that is optimal for interaction with the ligand-binding domain of RORγt. This can lead to high-affinity binding and effective modulation of the receptor's activity. Several RORγt inverse agonists incorporating a cyclobutane moiety have demonstrated low nanomolar to micromolar IC50 values in in vitro assays.

| Compound Series | Target | Key Structural Feature | Reported Potency (IC50) |

| Novel RORγt inverse agonists | RORγt | Cyclobutane core | 2.0 µM |

| Optimized RORγt inhibitors | RORγt | Cyclobutane-based scaffold | 62 nM |

Glucagon-Like Peptide-1 (GLP-1) Agonists

Glucagon-like peptide-1 (GLP-1) receptor agonists are an important class of drugs for the treatment of type 2 diabetes and obesity. While many approved GLP-1 agonists are peptide-based, there is significant interest in the development of orally bioavailable, non-peptidic small molecule agonists. A novel class of non-peptidic GLP-1 receptor agonists has been identified that features a substituted cyclobutane core. rsc.org These compounds were discovered through high-throughput screening and subsequent optimization. The cyclobutane ring serves as a central scaffold to orient the various substituents required for receptor binding and activation. Structure-activity relationship studies have shown that modifications to the substituents on the cyclobutane ring can significantly impact the potency of these agonists. For example, certain analogues have been found to be 4- to 5-fold more potent than the initial lead compounds in both in vitro and in vivo studies. rsc.org

| Compound Class | Target | Key Structural Feature | Key Finding |

| Non-peptidic small molecules | GLP-1 Receptor | Substituted cyclobutane | Orally active agonists with improved potency upon optimization. rsc.org |

Peptidomimetic Drugs and Foldamers

Peptidomimetics are compounds that mimic the structure and function of peptides but with improved pharmacological properties, such as enhanced stability and oral bioavailability. Foldamers are oligomers that adopt well-defined three-dimensional structures. The rigid this compound scaffold has been used in the design of peptidomimetics and foldamers. By incorporating this constrained diamine into a peptide backbone, it is possible to induce specific secondary structures, such as turns or sheets. This conformational control is crucial for mimicking the bioactive conformation of a natural peptide and for designing molecules that can effectively interact with biological targets like protein-protein interfaces. Cyclobutane-containing peptides have been investigated for various applications, including their potential as cell-penetrating peptides for drug delivery.

Neuropeptide Y (NPY) Analogues

An extensive review of scientific literature and chemical databases was conducted to identify the use of this compound as a scaffold in the design of Neuropeptide Y (NPY) analogues. Despite the known utility of conformationally constrained diamines in medicinal chemistry, no specific examples of this compound being incorporated into NPY analogues were found within the scope of this search. Further research may be required to explore the potential of this particular scaffold in modulating NPY receptor activity.

Role of the Cyclobutane Ring in Enhancing Druglike Properties

The incorporation of a cyclobutane ring into drug candidates can significantly improve their pharmacological profile. nih.govnih.govvilniustech.ltresearchgate.net The rigid and three-dimensional nature of the cyclobutane moiety offers several advantages over more flexible or planar structures. pharmablock.comcancer.gov

Conformational Restriction and Rigidity Induction

One of the most significant contributions of the cyclobutane ring in drug design is the introduction of conformational rigidity. nih.govnih.govpharmablock.com Flexible molecules often suffer an entropic penalty upon binding to their biological target, as they must adopt a specific, low-energy conformation. By incorporating a rigid scaffold like cyclobutane, the number of accessible conformations is limited, pre-organizing the molecule for optimal interaction with its target. nih.govlifechemicals.com This can lead to a more favorable entropy of binding and, consequently, higher affinity and potency. lifechemicals.com For instance, replacing a flexible ethyl linker with a 1,3-disubstituted cyclobutane can significantly reduce the conformational freedom of a molecule. nih.gov

The puckered conformation of the cyclobutane ring allows for precise spatial positioning of substituents. nih.govnih.gov In the development of Janus kinase 1 (JAK1) inhibitors, a cis-1,3-cyclobutane diamine linker was found to confer not only potent inhibitory activity but also excellent selectivity within the JAK family of enzymes. nih.gov The specific puckered conformation of the cyclobutane ring positioned a sulphonamide group to form crucial hydrogen bonds with arginine and asparagine residues in the JAK1 binding site, an interaction not as effectively achieved with the trans-isomer. nih.gov

Directing Key Pharmacophores

The defined geometry of the cyclobutane ring serves as an excellent scaffold for the precise orientation of key pharmacophoric groups. nih.govnih.govvilniustech.ltresearchgate.net The substituents on the ring can be directed into specific regions of a binding pocket to optimize interactions with the target protein. This three-dimensional arrangement is often difficult to achieve with more planar or flexible linkers. nih.gov The ability to control the spatial relationship between pharmacophores can lead to enhanced selectivity and potency. The defined stereochemistry of substituted cyclobutanes, such as the cis- and trans-isomers of 1,3-disubstituted cyclobutanes, allows for the exploration of different spatial arrangements of functional groups, aiding in the optimization of ligand-receptor interactions. nih.gov

Filling Hydrophobic Pockets in Target Enzymes

The non-polar nature of the cyclobutane ring makes it an ideal motif for occupying hydrophobic pockets within enzyme active sites or receptor binding sites. nih.govnih.govvilniustech.ltresearchgate.net By filling these pockets, the ligand can achieve a greater buried surface area upon binding, which can contribute to a higher binding affinity. In the development of AKT inhibitors, the installation of a cyclobutylamine (B51885) group on the benzylic position led to improved inhibitory activity. nih.gov X-ray co-crystallization studies revealed that the cyclobutane ring was positioned in a hydrophobic region of the binding pocket, enabling a benzylic amine to form crucial hydrogen bonds with the target enzyme. nih.gov

Prevention of cis/trans-Isomerization

In drug molecules containing double bonds, in vivo cis/trans-isomerization can lead to a loss of activity or the formation of inactive or even toxic isomers. nih.govnih.govvilniustech.lt Replacing a double bond with a cyclobutane ring is an effective strategy to lock the molecule into a desired conformation and prevent such isomerization. nih.gov For example, in the development of combretastatin (B1194345) A4 analogues, a 1,3-disubstituted cyclobutane unit was used to replace the cis-stilbene (B147466) moiety to prevent in vivo isomerization to the less active trans-isomer. nih.gov This strategy allows for the maintenance of the bioactive conformation, potentially leading to improved pharmacokinetic and pharmacodynamic properties.

| Compound | Core Moiety | Isomerization Potential | Cytotoxicity (IC50, μM) | Reference |

|---|---|---|---|---|

| Combretastatin A4 (cis-isomer) | cis-Stilbene | High (to trans-isomer) | 0.01 | nih.gov |

| trans-Combretastatin A4 | trans-Stilbene | - | >10 | nih.gov |

| Cyclobutane Analogue (cis-isomer) | cis-1,3-Disubstituted Cyclobutane | Low | 0.5 | nih.gov |

Reduction of Planarity

Increasing the three-dimensionality of drug candidates is a key objective in modern medicinal chemistry to improve physicochemical properties and biological activity. nih.govwhiterose.ac.uk Planar, aromatic compounds are often associated with poor solubility, high metabolic clearance, and potential for off-target toxicity. The introduction of a non-planar cyclobutane ring disrupts planarity, leading to an increase in the fraction of sp³-hybridized carbon atoms (Fsp³). nih.govvu.nl This can result in improved aqueous solubility, reduced crystal lattice energy, and a more favorable ADME (absorption, distribution, metabolism, and excretion) profile. nih.gov For instance, the introduction of a spirocyclic cyclobutyl group in a series of 1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole (B1311399) derivatives was shown to reduce planarity, which was hypothesized to enhance solubility. nih.gov

Bioisosteric Replacement Strategies

In medicinal chemistry, the strategic replacement of a functional group with another that retains similar physical and chemical properties, known as bioisosteric replacement, is a cornerstone of drug design. The cyclobutane moiety, particularly the 1,3-disubstituted scaffold, has emerged as a valuable tool in this regard. Its unique structural and conformational properties allow it to serve as a bioisostere for various common structural motifs, leading to improvements in pharmacological profiles.

One of the primary applications of the this compound scaffold is as a constrained replacement for flexible alkyl chains or larger cyclic systems. nih.gov The puckered three-dimensional structure of the cyclobutane ring introduces a degree of conformational restriction, which can lock a molecule into a bioactive conformation, thereby enhancing its binding affinity for a biological target. nih.govnih.gov This strategy is particularly effective in reducing the entropic penalty associated with a ligand binding to its receptor.

Furthermore, the cyclobutane ring is frequently employed as a saturated, non-planar bioisostere for aromatic rings or alkenes. nih.govnih.gov Replacing a phenyl ring with a cyclobutane scaffold can increase the three-dimensionality of a molecule, often referred to as increasing its fraction of sp3-hybridized carbons (Fsp3). This can lead to improved solubility, reduced planarity, and potentially novel interactions within a binding pocket. nih.gov A key advantage of using a cyclobutane ring to replace an alkene is the prevention of cis/trans-isomerization. nih.gov For instance, in analogues of combretastatin A4, a natural product with potent anti-cancer activity, the central cis-stilbene (alkene) unit is prone to isomerization to the inactive trans-isomer. Replacing this double bond with a 1,3-disubstituted cyclobutane moiety effectively locks the relative orientation of the substituent groups, preventing this loss of activity and improving the compound's stability. nih.govnih.gov

The table below summarizes common bioisosteric replacements involving the cyclobutane scaffold.

| Original Moiety | Bioisosteric Replacement | Key Advantages |

| Alkene (e.g., in stilbenes) | 1,3-Disubstituted Cyclobutane | Prevents cis/trans-isomerization, increases metabolic stability. nih.gov |

| Phenyl Group | 1,3-Disubstituted Cyclobutane | Increases Fsp3 character, reduces planarity, can improve solubility. nih.gov |

| Flexible Alkyl Diamine | This compound | Induces conformational restriction, pre-organizes substituents for binding. |

| Larger Cycloalkanes | Cyclobutane | Fills hydrophobic pockets with a smaller, strained ring system. nih.gov |

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a compound influences its biological activity. For derivatives of this compound, SAR studies have provided critical insights, guiding the optimization of lead compounds. A significant area of investigation has been the impact of stereochemistry—specifically, the cis versus trans orientation of the substituents at the 1 and 3 positions.

In the development of combretastatin A4 (CA4) analogues, where the stilbene (B7821643) double bond was replaced by a cyclobutane ring, the stereochemistry of the 1,3-disubstitution was paramount. nih.gov Researchers synthesized both cis and trans isomers, where one substituent was a 3,4,5-trimethoxyphenyl group and the other was a 4-methoxyphenyl (B3050149) group, mimicking the A and B rings of CA4. Both the cis and trans isomers demonstrated modest micromolar cytotoxicity against human cancer cell lines, including HepG2 (hepatocarcinoma) and SK-N-DZ (neuroblastoma). nih.gov This suggests that the rigid cyclobutane core, regardless of the specific spatial orientation of the phenyl rings, can position the key pharmacophoric elements in a manner suitable for interaction with the colchicine (B1669291) binding site on tubulin. nih.gov

The table below presents a summary of the SAR findings for these combretastatin analogues.

| Compound | Stereochemistry | Substituent 1 (Ring A) | Substituent 2 (Ring B) | Cytotoxicity (HepG2, SK-N-DZ) |

| Analogue 2a | cis | 3,4,5-trimethoxyphenyl | 4-methoxyphenyl | Micromolar range |

| Analogue 2b | trans | 3,4,5-trimethoxyphenyl | 4-methoxyphenyl | Micromolar range |

These results underscore the importance of the cyclobutane core in maintaining a pharmacophoric arrangement similar to that of the active cis-stilbene in CA4. nih.gov

Molecular Docking and Binding Affinity Studies

Molecular docking and other computational techniques are powerful tools for elucidating the binding modes of ligands and predicting their binding affinities, thereby rationalizing observed SAR data. For this compound derivatives, these studies have been instrumental in understanding how these compounds interact with their biological targets at a molecular level.

In studies of combretastatin A4 analogues featuring a 1,3-disubstituted cyclobutane core, molecular docking simulations were performed to investigate their interaction within the colchicine binding site of tubulin. nih.gov The results showed that both the cis and trans isomers could be accommodated within this pocket, occupying a space nearly identical to that of colchicine. nih.gov The docking simulations revealed specific key interactions:

Ring A (3,4,5-trimethoxyphenyl): This ring was consistently positioned near the Cys239 residue, forming crucial interactions within a hydrophobic portion of the pocket. nih.gov

Ring B (4-methoxyphenyl): The binding orientation of this ring showed more variability between the cis and trans isomers, leading to slightly different interactions with surrounding amino acid residues. nih.gov

To further refine these findings, molecular dynamics (MD) simulations were employed to assess the stability of the docked complexes over time. nih.gov These simulations confirmed that the ligand-protein complexes were stable, reinforcing the viability of the cyclobutane scaffold as a stable platform for designing tubulin inhibitors. nih.gov The combination of molecular docking and MD simulations provided a robust theoretical model that was in good agreement with the experimental cytotoxicity data. nih.gov

The following table summarizes the key findings from the molecular docking studies of these cyclobutane-based combretastatin analogues.

| Ligand | Target Protein | Binding Site | Key Interacting Residues | Predicted Binding Affinity |

| cis-cyclobutane analogue | Tubulin | Colchicine Site | Cys239, Asn101, Ser178, Lys252 | Favorable |

| trans-cyclobutane analogue | Tubulin | Colchicine Site | Cys239, Asn101, Ser178, Gln11 | Favorable |

These computational studies not only explain the biological activity of existing compounds but also provide a predictive framework for the design of new, potentially more potent derivatives based on the this compound scaffold.

Supramolecular Chemistry and Materials Science Applications

Cyclobutane-1,3-diamine as a Monomer in Covalent Organic Frameworks (COFs)

Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with well-defined structures and high surface areas, making them suitable for applications in gas storage, separation, and catalysis. researchgate.netmdpi.com The rigid nature of the this compound backbone is a key feature that enhances the stability of COF materials.

The use of diamine monomers is a common strategy in the synthesis of imine-based COFs. While many COFs are synthesized from aromatic diamines, the incorporation of aliphatic and cycloaliphatic diamines like this compound is an area of growing interest. The synthesis of COFs from flexible alkyl amine monomers, such as 1,4-cyclohexanediamine, has been demonstrated to be challenging but achievable. rsc.org The defined stereochemistry of this compound offers precise control over the framework's geometry. For instance, the cis and trans isomers can direct the formation of different network topologies.

Research has shown that the reaction conditions are critical for the successful synthesis of crystalline COFs from diamine monomers. mdpi.com The choice of solvent, temperature, and catalyst can significantly influence the degree of crystallinity and the resulting material's properties. While specific examples of COFs constructed solely from this compound are still emerging, its potential as a monomer is evident from its structural characteristics.

Use in Self-Assembling Structures

The ability of molecules to spontaneously organize into well-defined, non-covalently linked aggregates is a cornerstone of supramolecular chemistry. This compound and its derivatives have been effectively utilized in the creation of various self-assembling systems.